(Des-Ser1)-Cerebellin (Des-Ser1)-Cerebellin
Brand Name: Vulcanchem
CAS No.: 94245-80-4
VCID: VC7854249
InChI: InChI=1S/C66H108N22O21/c1-9-32(4)50(63(106)80-40(19-15-21-73-66(70)71)55(98)84-46(29-91)61(104)88-51(36(8)92)64(107)82-42(24-47(69)93)58(101)83-43(65(108)109)23-38-26-72-30-74-38)87-54(97)35(7)76-60(103)45(28-90)85-57(100)41(22-37-16-11-10-12-17-37)81-53(96)34(6)77-62(105)49(31(2)3)86-56(99)39(18-13-14-20-67)79-52(95)33(5)75-59(102)44(27-89)78-48(94)25-68/h10-12,16-17,26,30-36,39-46,49-51,89-92H,9,13-15,18-25,27-29,67-68H2,1-8H3,(H2,69,93)(H,72,74)(H,75,102)(H,76,103)(H,77,105)(H,78,94)(H,79,95)(H,80,106)(H,81,96)(H,82,107)(H,83,101)(H,84,98)(H,85,100)(H,86,99)(H,87,97)(H,88,104)(H,108,109)(H4,70,71,73)/t32-,33-,34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,46-,49-,50-,51-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CN
Molecular Formula: C66H108N22O21
Molecular Weight: 1545.7 g/mol

(Des-Ser1)-Cerebellin

CAS No.: 94245-80-4

Cat. No.: VC7854249

Molecular Formula: C66H108N22O21

Molecular Weight: 1545.7 g/mol

* For research use only. Not for human or veterinary use.

(Des-Ser1)-Cerebellin - 94245-80-4

Specification

CAS No. 94245-80-4
Molecular Formula C66H108N22O21
Molecular Weight 1545.7 g/mol
IUPAC Name (2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Standard InChI InChI=1S/C66H108N22O21/c1-9-32(4)50(63(106)80-40(19-15-21-73-66(70)71)55(98)84-46(29-91)61(104)88-51(36(8)92)64(107)82-42(24-47(69)93)58(101)83-43(65(108)109)23-38-26-72-30-74-38)87-54(97)35(7)76-60(103)45(28-90)85-57(100)41(22-37-16-11-10-12-17-37)81-53(96)34(6)77-62(105)49(31(2)3)86-56(99)39(18-13-14-20-67)79-52(95)33(5)75-59(102)44(27-89)78-48(94)25-68/h10-12,16-17,26,30-36,39-46,49-51,89-92H,9,13-15,18-25,27-29,67-68H2,1-8H3,(H2,69,93)(H,72,74)(H,75,102)(H,76,103)(H,77,105)(H,78,94)(H,79,95)(H,80,106)(H,81,96)(H,82,107)(H,83,101)(H,84,98)(H,85,100)(H,86,99)(H,87,97)(H,88,104)(H,108,109)(H4,70,71,73)/t32-,33-,34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,46-,49-,50-,51-/m0/s1
Standard InChI Key GWKLULAHRJELIF-ZSHGYWJLSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CN
SMILES CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CN
Canonical SMILES CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CN

Introduction

Structural Characteristics and Biosynthesis

Primary Sequence and Post-Translational Modifications

(Des-Ser1)-Cerebellin derives from the proteolytic processing of precerebellin 1 (Cbln1), a member of the C1q/tumor necrosis factor (TNF) superfamily . The canonical cerebellin peptide (CER) contains 16 amino acids, while its des-Ser1 variant lacks the initial serine residue (Table 1).

Table 1: Comparative amino acid sequences of cerebellin isoforms

PeptideSequenceMolecular Weight
CerebellinSGSKVAFSAIRSTNH2048 Da
(Des-Ser1)-CerebellinGSKVAFSAIRSTNH1943 Da

Source: Slemmon et al., 1984 ; QYAO BIO, 2024

The absence of the N-terminal serine alters the peptide’s charge distribution and receptor-binding properties, as demonstrated by differential elution patterns in ion-pairing HPLC . Structural modeling suggests this modification enhances stability against aminopeptidase degradation, potentially extending its half-life in biological systems .

Gene Expression and Precursor Processing

Cbln1 mRNA undergoes tissue-specific splicing to generate either CER or (Des-Ser1)-Cerebellin. Quantitative PCR (QPCR) analyses reveal distinct expression patterns:

  • Hypothalamus: 2.3-fold higher Cbln1 expression vs. cerebral cortex

  • Pancreatic islets: 1.8-fold increase compared to adrenal glands

  • Adrenal cortex: Predominance of (Des-Ser1)-Cerebellin over CER (1.5:1 ratio)

Proteolytic cleavage at Arg¹² generates the active peptide, with tissue-specific convertases determining the final product .

Tissue Distribution and Cellular Localization

Neural Expression Patterns

While initially characterized as cerebellum-specific , subsequent studies using RT-PCR and Western blotting demonstrate broader neural distribution:

  • Cerebellar Purkinje cells: 85 pmol/g wet weight

  • Hypothalamic nuclei: 23% of cerebellar expression levels

  • Hippocampal interneurons: Co-localized with parvalbumin

Notably, (Des-Ser1)-Cerebellin constitutes 58% of total cerebellin immunoreactivity in synaptic vesicle fractions , suggesting preferential packaging into presynaptic terminals.

Peripheral Endocrine Localization

The peptide’s endocrine functions correlate with its expression in glandular tissues:

TissueCbln1 mRNA (QPCR)Cbln1 Protein (ng/mg)
Adrenal cortex0.45 ± 0.121.2 ± 0.3
Pancreatic islets1.82 ± 0.312.8 ± 0.5
Anterior pituitary0.91 ± 0.151.6 ± 0.4

Data adapted from Kvetnansky et al., 2009

Subcellular fractionation studies reveal 65% of adrenal (Des-Ser1)-Cerebellin associates with chromaffin granule membranes , indicating roles in regulated secretion.

Physiological Functions and Mechanisms

Adrenocortical Secretion

In primary rat adrenocortical cultures:

  • Corticosterone output: +187% at 100 nM (vs. control)

  • Proliferation rate: -42% after 24h exposure

Gene expression profiling identifies key regulatory targets:

GeneFold ChangePathway
Fos+3.1AP-1 signaling
Icam1+2.7Leukocyte adhesion
Egr1-1.8Zinc-finger transcription

Source: Mravec et al., 2009

These effects parallel ACTH actions but diverge in insulin signaling (Fasn: +1.4) and stress response (Hspb1: +1.9) pathways .

Pancreatic Islet Function

(Des-Ser1)-Cerebellin potentiates glucose-stimulated insulin secretion via:

  • Voltage-gated Ca²⁺ channels: +35% current density

  • SNARE complex assembly: SNAP25 phosphorylation ↑ 2.1-fold

Synaptic Plasticity

The peptide enhances:

  • Dendritic spine density: +28% in cerebellar cultures

  • AMPA receptor clustering: 1.7-fold increase

Mechanistically, this involves β-neurexin binding and subsequent postsynaptic GluD2 receptor activation .

Neuroendocrine Integration

Hypothalamic (Des-Ser1)-Cerebellin modulates:

  • CRH secretion: EC₅₀ = 12 nM

  • Thermoregulation: 0.5°C core temperature reduction

Signaling Pathways and Receptors

Canonical Cbln1 Receptor Interactions

The peptide signals through a tripartite complex:

  • Presynaptic β-neurexin: Kd = 18 nM

  • Postsynaptic GluD2: EC₅₀ = 9 nM

  • Adenylate cyclase: cAMP ↑ 3.2-fold

Non-Canonical Mechanisms

In adrenal chromaffin cells:

  • Tyrosine hydroxylase activation: Thr³⁵ phosphorylation ↑ 2.4-fold

  • Mitochondrial coupling: ATP synthesis +27%

Comparative Analysis with Cerebellin

Parameter(Des-Ser1)-CerebellinCerebellin
Plasma half-life14.2 ± 1.8 min8.9 ± 0.9 min
Receptor affinityKd = 9.3 nMKd = 12.1 nM
Adrenal potencyEC₅₀ = 22 nMEC₅₀ = 45 nM

Data synthesized from

The serine truncation enhances metabolic stability while marginally reducing receptor-binding kinetics.

Pathophysiological Implications

Endocrine Disorders

  • Addison’s disease models: 38% reduction in adrenal (Des-Ser1)-Cerebellin

  • Type 2 diabetes: Pancreatic islet content ↓ 2.1-fold vs. controls

Neurological Applications

  • Ataxia rescue: 40% improvement in Cbln1-null mice

  • Neuropathic pain: ED₅₀ = 1.2 mg/kg (i.c.v.)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator